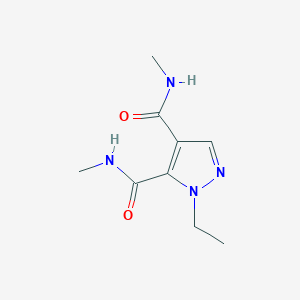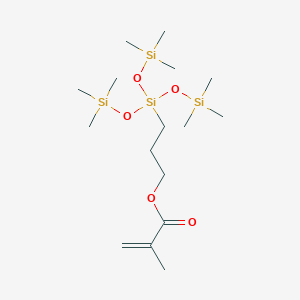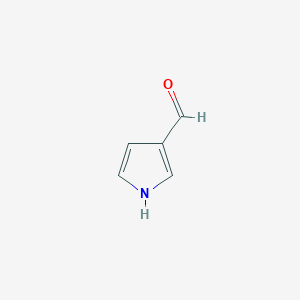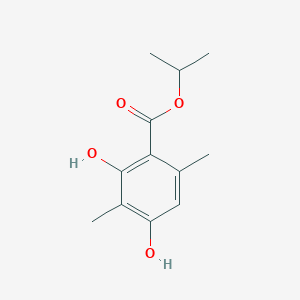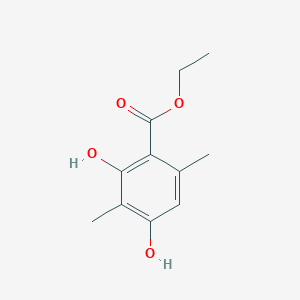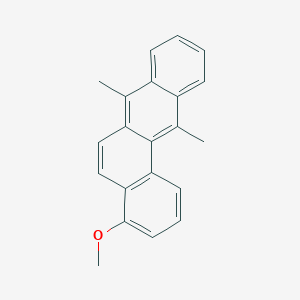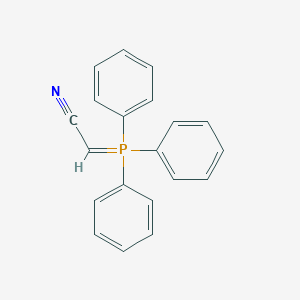
5alpha-Androstane-3beta,17alpha-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstane-3beta,17alpha-diol: is a steroid compound that is a major metabolite of testosterone. It exhibits androgenic activity and has been implicated as a regulator of gonadotropin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,17alpha-diol typically involves the reduction of testosterone or dihydrotestosterone. The reduction process can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5alpha-Androstane-3beta,17alpha-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: It can be reduced to form different diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as sulfates or acetates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sulfuric acid (H2SO4) or acetic anhydride (C4H6O3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
Chemistry: 5alpha-Androstane-3beta,17alpha-diol is used as a reference compound in the study of steroid chemistry and metabolism .
Biology: In biological research, this compound is studied for its role in regulating gonadotropin secretion and its effects on androgenic activity .
Medicine: The compound has potential therapeutic applications in the treatment of hormone-related disorders and is being investigated for its effects on prostate health and cancer .
Industry: In the pharmaceutical industry, this compound is used in the development of steroid-based drugs and therapies .
Mechanism of Action
5alpha-Androstane-3beta,17alpha-diol exerts its effects by binding to androgen receptors and regulating the expression of target genes involved in androgenic activity. It also interacts with estrogen receptor beta (ERbeta), influencing various physiological processes . The compound’s mechanism of action involves modulation of the hypothalamo-pituitary-adrenal (HPA) axis and regulation of stress responses .
Comparison with Similar Compounds
5alpha-Androstane-3beta,17beta-diol: Another metabolite of dihydrotestosterone with similar androgenic activity.
5alpha-Androstane-3alpha,17beta-diol: A positional isomer with different biological effects.
Uniqueness: 5alpha-Androstane-3beta,17alpha-diol is unique due to its specific hydroxylation pattern and its dual interaction with androgen and estrogen receptors. This dual interaction allows it to modulate both androgenic and estrogenic pathways, making it a versatile compound in scientific research .
Properties
CAS No. |
5856-11-1 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |
InChI Key |
CBMYJHIOYJEBSB-YISWTCPOSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
| 5856-11-1 | |
physical_description |
Solid |
Synonyms |
5 alpha Androstane 3 alpha,17 beta diol 5 alpha Androstane 3 beta,17 alpha diol 5 alpha Androstane 3 beta,17 beta diol 5 alpha Androstane 3alpha,17 beta diol 5 alpha-Androstane-3 alpha,17 beta-diol 5 alpha-Androstane-3 beta,17 alpha-diol 5 alpha-Androstane-3 beta,17 beta-diol 5 alpha-Androstane-3alpha,17 beta-diol 5 Androstane 3,17 diol 5 beta Androstane 3 alpha,17 beta diol 5 beta-Androstane-3 alpha,17 beta-diol 5-Androstane-3,17-diol 5alpha Androstane 3beta,17alpha diol 5alpha-Androstane-3beta,17alpha-diol Androstane 3,17 diol Androstane-3,17-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)





